Increased Lipophilicity (XLogP3) Relative to Unsubstituted Pyridine‑2,5‑dicarbonitrile
3‑Methylpyridine‑2,5‑dicarbonitrile exhibits a computed XLogP3 value of 1.0, which is 0.4 log units higher than the parent pyridine‑2,5‑dicarbonitrile (XLogP3 = 0.6) [REFS‑1]. This increase in lipophilicity can enhance membrane permeability and oral bioavailability, a critical parameter in drug design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Pyridine‑2,5‑dicarbonitrile (CAS 20730‑07‑8); XLogP3 = 0.6 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity often correlates with improved cellular penetration and oral absorption, making the 3‑methyl analog a potentially more favorable scaffold for drug development.
- [1] PubChem. Computed Properties for Pyridine-2,5-dicarbonitrile (CID 12260206) and 3-Methylpyridine-2,5-dicarbonitrile (CID 55274439). National Center for Biotechnology Information. View Source
